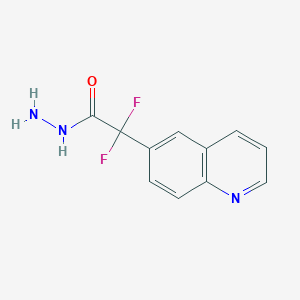

2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2-difluoro-2-quinolin-6-ylacetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F2N3O/c12-11(13,10(17)16-14)8-3-4-9-7(6-8)2-1-5-15-9/h1-6H,14H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNSMMTATFHVVIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C(C(=O)NN)(F)F)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30730686 | |

| Record name | 2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30730686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943541-39-7 | |

| Record name | 2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30730686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,2-difluoro-2-(quinolin-6-yl)acetohydrazide, a novel fluorinated quinoline derivative with potential applications in medicinal chemistry and drug development. The incorporation of a difluoromethyl group onto the quinoline scaffold is a strategic approach to modulate the physicochemical and pharmacological properties of this important heterocyclic motif.[1][2][3] This guide details a plausible and robust synthetic pathway, outlines state-of-the-art characterization techniques, and offers insights into the rationale behind the experimental design. The intended audience includes researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Introduction: The Significance of Fluorinated Quinolines

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, antibacterial, anticancer, and antiviral properties.[1][4][5] The strategic incorporation of fluorine atoms into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3][6] The unique electronic properties of fluorine can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates.[3] Specifically, the difluoromethyl group (CF2) serves as a bioisostere for hydroxyl, thiol, or amine functionalities, and can influence the acidity of adjacent protons.

This guide focuses on this compound, a compound that combines the quinoline core with a difluoroacetohydrazide moiety. The hydrazide functional group is a versatile synthon for the construction of various heterocyclic systems and can also contribute to the biological activity of the molecule.[7][8]

Synthetic Strategy and Experimental Protocols

A robust and efficient synthesis of this compound can be envisioned through a two-step sequence starting from the corresponding ethyl ester, ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate. This precursor is a known compound and serves as a key intermediate.[9]

Overall Synthetic Workflow

Caption: Synthetic pathway for this compound.

Step 1: Synthesis of Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate (Intermediate)

While the direct synthesis of this intermediate is not explicitly detailed in the provided search results, a plausible approach involves the difluoroacetylation of a suitable quinoline precursor.

Rationale: This step establishes the critical C-C bond and introduces the difluoroacetate moiety onto the quinoline core. The choice of a suitable quinoline starting material and a difluoroacetylating agent is crucial for the success of this reaction.

Step 2: Synthesis of this compound (Target Compound)

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate (1.0 eq) in absolute ethanol.

-

Reagent Addition: To the stirred solution, add hydrazine monohydrate (3.0 eq) dropwise at room temperature. The excess hydrazine ensures the complete conversion of the ester.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure to obtain the crude product.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol or an ethanol/water mixture, to afford the pure this compound.

Causality behind Experimental Choices:

-

Solvent: Absolute ethanol is an excellent solvent for both the ester and hydrazine, and its boiling point is suitable for refluxing conditions.

-

Reagent: Hydrazine monohydrate is a commonly used and effective reagent for the conversion of esters to hydrazides.

-

Stoichiometry: A molar excess of hydrazine is used to drive the reaction to completion.

-

Temperature: Refluxing provides the necessary activation energy for the nucleophilic acyl substitution reaction.

-

Purification: Recrystallization is a standard and effective method for purifying solid organic compounds.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

Characterization Workflow

Caption: Comprehensive characterization workflow for the target compound.

Spectroscopic and Analytical Data

The following table summarizes the expected characterization data for this compound.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the quinoline ring protons, the N-H protons of the hydrazide group, and potentially a triplet for the methine proton adjacent to the difluoro group (if present, though in this case it's a quaternary carbon). |

| ¹³C NMR | Resonances for the carbon atoms of the quinoline ring and the carbonyl carbon of the hydrazide. The carbon bearing the two fluorine atoms will appear as a triplet due to C-F coupling. |

| ¹⁹F NMR | A singlet or a complex multiplet depending on the coupling with nearby protons, confirming the presence of the CF₂ group. |

| IR (cm⁻¹) | Characteristic absorption bands for N-H stretching (hydrazide), C=O stretching (amide I band), and C-F stretching. |

| HRMS (m/z) | The calculated exact mass for the molecular ion [M+H]⁺ should be observed, confirming the elemental composition. |

| HPLC | A single major peak indicating the purity of the compound (typically >95%). |

| Melting Point | A sharp melting point range, indicative of a pure crystalline solid. |

Detailed Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a solution of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer.

-

Process and analyze the spectra to assign the signals to the corresponding atoms in the molecule.

-

-

High-Resolution Mass Spectrometry (HRMS):

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution into the mass spectrometer using an appropriate ionization technique (e.g., ESI).

-

Acquire the mass spectrum in positive ion mode and determine the exact mass of the molecular ion.

-

-

Infrared (IR) Spectroscopy:

-

Prepare the sample as a KBr pellet or using an ATR accessory.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Develop a suitable HPLC method using an appropriate column (e.g., C18) and mobile phase.

-

Inject a solution of the sample and monitor the elution profile using a UV detector.

-

Determine the purity of the sample by integrating the peak areas.

-

Troubleshooting

| Problem | Possible Cause | Solution |

| Low yield in Step 2 | Incomplete reaction. | Increase the reaction time, temperature, or the excess of hydrazine. |

| Decomposition of the product. | Monitor the reaction closely and avoid prolonged heating. | |

| Impure product | Presence of starting material or by-products. | Optimize the purification method (e.g., try a different recrystallization solvent or column chromatography). |

| Broad NMR signals | Sample aggregation or presence of paramagnetic impurities. | Ensure the sample is fully dissolved; filter the NMR solution. |

Conclusion

This technical guide provides a detailed and scientifically grounded protocol for the synthesis and characterization of this compound. The proposed synthetic route is efficient and relies on established chemical transformations. The comprehensive characterization workflow ensures the unambiguous identification and purity assessment of the target compound. This molecule represents a valuable building block for the development of novel therapeutic agents, and this guide serves as a practical resource for researchers in the field.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. soc.chim.it [soc.chim.it]

- 6. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents [scielo.org.mx]

- 9. PubChemLite - Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate (C13H11F2NO2) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Physicochemical Properties of 2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide

Introduction: The Significance of Fluorinated Quinolines in Drug Discovery

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. The strategic incorporation of fluorine atoms into drug candidates can profoundly influence their physicochemical and pharmacokinetic properties. The high electronegativity and small size of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, thereby favorably impacting a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

This guide focuses on 2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide, a compound that marries the biological relevance of the quinoline moiety with the advantageous properties of a difluoromethyl group and a hydrazide functional group. The hydrazide group is a versatile synthon, often used to generate more complex heterocyclic structures or to act as a linker in bioconjugation[4]. Understanding the fundamental physicochemical properties of this molecule is paramount for its potential development as a lead compound in drug discovery programs. This document provides a comprehensive overview of its synthesis, structural characterization, and key physicochemical parameters, offering a technical resource for researchers in medicinal chemistry and drug development.

Molecular Structure and Key Chemical Properties

A foundational understanding of a molecule begins with its structure and fundamental chemical properties.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉F₂N₃O | [5] |

| Molecular Weight | 237.21 g/mol | [5] |

| CAS Number | 943541-39-7 | [5] |

| Calculated LogP | 1.43 | [5] |

| InChI Key | LNSMMTATFHVVIJ-UHFFFAOYSA-N | [5] |

Synthesis and Structural Elucidation

The synthesis of this compound can be logically approached via a two-step process starting from a suitable quinoline precursor. The key is the formation of the corresponding ethyl ester followed by hydrazinolysis.

Proposed Synthetic Pathway

Caption: Proposed synthesis of the target compound via hydrazinolysis.

Experimental Protocol: Synthesis

Step 1: Synthesis of Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate (Precursor)

While the direct synthesis of this precursor is not detailed in the readily available literature, its commercial availability from suppliers like Hoffman Fine Chemicals and in databases like PubChem suggests established synthetic routes[6][7]. These routes likely involve the difluoroacetylation of a suitable quinoline derivative.

Step 2: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of hydrazides from their corresponding esters.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate (1.0 equivalent) in absolute ethanol.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (2.0-3.0 equivalents) dropwise at room temperature. The use of excess hydrazine hydrate drives the reaction to completion.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting ester is consumed.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure. The resulting crude product can be precipitated by pouring the concentrated solution into cold water.

-

Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol to yield the pure this compound.

Structural Characterization Workflow

Caption: Workflow for the structural elucidation of the synthesized compound.

Expected Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the quinoline ring protons. The protons on the benzene portion of the quinoline ring will appear as a set of coupled multiplets. The protons on the pyridine ring will also appear as distinct multiplets. The -NH and -NH₂ protons of the hydrazide group will likely appear as broad singlets, and their chemical shifts may be concentration-dependent.

-

¹³C NMR: The carbon NMR will display signals corresponding to the eleven carbon atoms in the molecule. The difluoromethyl carbon will have a characteristic chemical shift and will show coupling with the fluorine atoms. The carbonyl carbon of the hydrazide will also be observable.

-

¹⁹F NMR: The fluorine NMR is a crucial tool for confirming the presence and environment of the fluorine atoms. A single signal is expected for the two equivalent fluorine atoms of the CF₂ group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺). The fragmentation pattern may show characteristic losses of the hydrazide group and fragments corresponding to the quinoline moiety.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amine and amide groups (around 3200-3400 cm⁻¹), the C=O stretching of the amide (around 1650-1680 cm⁻¹), and C-F stretching vibrations.

Physicochemical Properties: Experimental Determination

A thorough understanding of the physicochemical properties of a drug candidate is essential for predicting its in vivo behavior.

Solubility

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

-

Sample Preparation: Add an excess amount of this compound to a series of vials containing buffers at different pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0).

-

Equilibration: Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

-

Sample Processing: After equilibration, centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility at each pH is reported in units such as mg/mL or µM.

Lipophilicity (LogP/LogD)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), influences a drug's permeability, solubility, and metabolic clearance.

Experimental Protocol: LogD Determination (Shake-Flask Method)

-

System Preparation: Prepare a biphasic system of n-octanol and an aqueous buffer at a specific pH (e.g., pH 7.4). Pre-saturate the n-octanol with the buffer and the buffer with n-octanol.

-

Partitioning: Dissolve a known amount of the compound in the aqueous buffer. Add an equal volume of the pre-saturated n-octanol.

-

Equilibration: Vigorously shake the mixture for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and organic layers.

-

Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique (e.g., HPLC-UV).

-

Calculation: Calculate the LogD value using the formula: LogD = log₁₀([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Ionization Constant (pKa)

The pKa of a molecule dictates its ionization state at different physiological pH values, which in turn affects its solubility, permeability, and target engagement.

Experimental Protocol: pKa Determination (Potentiometric Titration)

-

Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent mixture (e.g., water-methanol).

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value(s) can be determined from the inflection points of the titration curve using appropriate software.

Solid-State Properties: Melting Point and Crystallinity

The solid-state properties of a compound are important for its formulation and stability.

-

Melting Point: The melting point provides an indication of the purity and crystalline nature of the compound. It can be determined using a standard melting point apparatus.

-

X-ray Crystallography: If a single crystal of sufficient quality can be obtained, X-ray crystallography can provide the definitive three-dimensional structure of the molecule in the solid state. This information is invaluable for understanding intermolecular interactions and for structure-based drug design.

Potential Applications and Future Directions

Derivatives of quinoline acetohydrazide have shown promise in various therapeutic areas. For instance, some have been investigated as inhibitors of enzymes like DNA gyrase, suggesting potential as antibacterial agents[8]. Others have been explored for their anticancer activities[8]. The presence of the difluoromethyl group in this compound could enhance its metabolic stability and potency, making it an interesting candidate for further biological evaluation.

Future research should focus on:

-

In vitro Biological Screening: Evaluating the compound against a panel of relevant biological targets, such as cancer cell lines or bacterial strains.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs with modifications to the quinoline ring and the hydrazide moiety to optimize biological activity and physicochemical properties.

-

In vivo Pharmacokinetic Studies: Assessing the ADME properties of the compound in animal models to determine its potential for further development.

Conclusion

This compound is a synthetically accessible molecule with a chemical scaffold that holds significant potential for drug discovery. This technical guide has outlined the key physicochemical properties of this compound and provided detailed experimental protocols for their determination. A thorough characterization of these properties is a critical first step in the journey of transforming a promising molecule into a viable therapeutic agent. The insights provided herein are intended to equip researchers with the foundational knowledge and practical methodologies required to advance the study of this and related compounds.

References

-

Sridhar, P., Alagumuthu, M., Arumugam, S., & Rajasekhara Reddy, S. (2016). Synthesis of quinoline acetohydrazide-hydrazone derivatives evaluated as DNA gyrase inhibitors and potent antimicrobial agents. RSC Advances, 6(69), 64460-64468. [Link]

-

Mandewale, M. C., et al. (2017). A review on quinoline hydrazone derivatives as a new class of potent antitubercular and anticancer agents. Beni-Suef University Journal of Basic and Applied Sciences, 6(4), 354-361. [Link]

-

Bala, S., et al. (2009). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 9(14), 1648-1654. [Link]

-

Zou, L. H., et al. (2019). Copper-catalyzed ring-opening/reconstruction of anthranils with oxo-compounds: Synthesis of quinoline derivatives. The Journal of organic chemistry, 84(19), 12301-12313. [Link]

-

Al-Omary, F. A., et al. (2013). Synthesis of some new quinazolinone derivatives and evaluation of their antimicrobial activities. Molecules, 18(6), 6645-6663. [Link]

-

Ethyl 2,2-difluoro-2-(quinolin-2-yl)acetate. Hoffman Fine Chemicals. [Link]

-

Ethyl 2,2-difluoro-2-quinolin-6-ylacetate. PubChem. [Link]

-

Drug repurposing of novel quinoline acetohydrazide derivatives as potent COX-2 inhibitors and anti-cancer agents. ResearchGate. [Link]

-

Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. [Link]

-

Recent Developments of Quinoline Derivatives and their Potential Biological Activities. Bentham Science. [Link]

-

Discovery of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives as novel PI3Kα inhibitors via docking-based virtual screening. Bioorganic & Medicinal Chemistry, 29, 115863. [Link]

-

Synthesis of quinazoline derivatives and their bioactivities. Molecules, 18(6), 6645-6663. [Link]

Sources

- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. hoffmanchemicals.com [hoffmanchemicals.com]

- 7. PubChemLite - Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate (C13H11F2NO2) [pubchemlite.lcsb.uni.lu]

- 8. researchgate.net [researchgate.net]

"biological activity of novel quinoline acetohydrazide derivatives"

An In-Depth Technical Guide to the Biological Activity of Novel Quinoline Acetohydrazide Derivatives

Authored by a Senior Application Scientist

Foreword

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its versatile biological activities.[1] This bicyclic aromatic heterocycle is not merely a passive framework; its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged structure in drug design.[1][2] When functionalized with an acetohydrazide moiety, the resulting derivatives gain an additional layer of complexity and potential. The hydrazide/hydrazone linker is not just a spacer; its hydrogen bonding capabilities and acid-labile nature are critical features that can enhance target binding and enable specific drug release in acidic tumor microenvironments.[3][4] This guide provides a comprehensive exploration of the synthesis, biological evaluation, and mechanistic underpinnings of novel quinoline acetohydrazide derivatives, offering researchers and drug development professionals a detailed look into their antimicrobial, anticancer, and anti-inflammatory potential.

Core Synthesis Strategy: A Modular Approach

The synthesis of quinoline acetohydrazide derivatives is typically a multi-step process designed for modularity, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). The general approach involves the creation of a core quinoline ester, its conversion to a hydrazide, and subsequent condensation to form the final hydrazone derivatives.

Rationale Behind the Synthetic Pathway

This stepwise approach is favored for its robustness and versatility.

-

Step 1 (Esterification): The initial synthesis of an ethyl quinoline-acetate intermediate provides a stable, easily purifiable compound. The ethyl group is an effective protecting group for the carboxylic acid and a good leaving group for the subsequent hydrazinolysis.

-

Step 2 (Hydrazinolysis): The conversion of the ester to a hydrazide is a critical step that introduces the key –NHNH2 moiety. Hydrazine hydrate is a potent nucleophile that readily attacks the ester carbonyl. This reaction is typically performed in an alcoholic solvent like ethanol, which facilitates the solubility of both reactants.

-

Step 3 (Condensation): The final condensation of the acetohydrazide with various substituted aldehydes or ketones is the key diversification step. This classic Schiff base formation creates the final acetohydrazone derivatives and allows for the systematic introduction of different functional groups to probe their effect on biological activity.

Experimental Protocol: General Synthesis of Quinoline Acetohydrazide-Hydrazones

The following is a representative protocol for the synthesis of (E)-N′-(substituted-benzylidene)-2-(quinolin-yl)acetohydrazide derivatives.

Step 1: Synthesis of Ethyl 2-(Quinolin-yl)acetate

-

To a solution of the starting quinoline derivative (e.g., 8-hydroxyquinoline) in a suitable solvent like dry acetone, add anhydrous potassium carbonate (K₂CO₃) to act as a base.

-

Add ethyl chloroacetate dropwise to the stirring mixture.

-

Reflux the reaction mixture for 12-18 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, filter the mixture to remove K₂CO₃ and evaporate the solvent under reduced pressure.

-

Purify the resulting crude ester by column chromatography or recrystallization to yield the pure ethyl 2-(quinolin-yl)acetate.

Step 2: Synthesis of 2-(Quinolin-yl)acetohydrazide

-

Dissolve the synthesized ethyl 2-(quinolin-yl)acetate from Step 1 in absolute ethanol.[5]

-

Add an excess of hydrazine hydrate (99-100%) to the solution.[5]

-

Stir the mixture at room temperature or gentle reflux for 4-6 hours until TLC indicates the consumption of the starting ester.[5]

-

A solid precipitate of the acetohydrazide will typically form. Cool the mixture, filter the solid, wash with cold ethanol, and dry under vacuum to obtain the pure 2-(quinolin-yl)acetohydrazide intermediate.[5]

Step 3: Synthesis of Final Quinoline Acetohydrazide-Hydrazone Derivatives (e.g., 9a-n)

-

Dissolve the 2-(quinolin-yl)acetohydrazide intermediate in ethanol or methanol.

-

Add a catalytic amount of glacial acetic acid to protonate the carbonyl oxygen of the aldehyde, making it more electrophilic.

-

Add an equimolar amount of the desired substituted aromatic aldehyde.

-

Reflux the mixture for 2-4 hours. Monitor the formation of the product by TLC.

-

Upon completion, cool the reaction mixture. The product often precipitates out of the solution.

-

Filter the solid product, wash with a small amount of cold ethanol, and dry. Recrystallize from a suitable solvent (e.g., ethanol, DMF) to obtain the purified final derivative.[6]

Caption: General synthetic workflow for quinoline acetohydrazide derivatives.

Antimicrobial Activity: Targeting Bacterial Proliferation

Quinoline acetohydrazide derivatives have emerged as a noteworthy class of antimicrobial agents, demonstrating significant activity against both Gram-positive and Gram-negative bacteria.[2][6] The synthetic flexibility of this scaffold allows for fine-tuning of its properties to enhance potency and spectrum of activity.[7]

Mechanism of Action: DNA Gyrase Inhibition

A primary mechanism through which these compounds exert their antibacterial effect is the inhibition of DNA gyrase (a type II topoisomerase).[6][8] This enzyme is essential for bacterial survival as it introduces negative supercoils into DNA, a process critical for relieving torsional stress during DNA replication and transcription.

-

Causality of Inhibition: The quinoline core, often with specific substitutions, can intercalate into the DNA-gyrase complex. The acetohydrazide linker and its terminal substituents can then form crucial hydrogen bonds and other interactions with amino acid residues in the enzyme's active site, such as DNA gyrase A and B subunits.[6][8] This binding stabilizes the cleaved DNA-enzyme complex, preventing DNA re-ligation and ultimately leading to a halt in replication and cell death. Molecular docking studies have shown that compounds with di-fluorine moieties can exhibit potent inhibition of S. aureus DNA gyrase A.[6]

Caption: Mechanism of action via DNA gyrase inhibition.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard protocol for determining the MIC of an antimicrobial agent.

-

Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions in a 96-well microtiter plate using Mueller-Hinton Broth (MHB) to achieve a range of concentrations.

-

Inoculum: Culture the bacterial strains (e.g., S. aureus, E. coli) overnight. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

-

Incubation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Analysis: Incubate the plate at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Summary: Antimicrobial Activity

The following table summarizes the MIC values for representative quinoline acetohydrazide derivatives against various bacterial strains.

| Compound | Substituent (R) | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | Reference |

| 9m | 2,4-difluoro | - | - | - | - | [6] |

| 9n | 3,4-difluoro | - | - | - | - | [6] |

| 7b | Nitro | Good Activity | Good Activity | Excellent Activity | Good Activity | [2] |

| 4f | - | - | Potent (0.033 mM) | - | - | [8] |

| 4j | - | - | Potent (0.015 mM) | - | - | [8] |

| 4d | - | - | - | Potent (0.150 mM) | - | [8] |

Note: Direct µg/mL values for 9m and 9n were not specified in the abstract, but they were noted as potent inhibitors of S. aureus DNA gyrase A with IC50 values of 0.14 and 0.19 mg/mL, respectively.[6]

Anticancer Activity: A Multi-Targeted Approach

The development of novel anticancer agents is a critical area of research, and quinoline derivatives have shown significant promise.[1][3][9] Quinoline acetohydrazides, in particular, exhibit potent antiproliferative activity against a range of cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer.[3][10] Their mechanism of action is often multi-faceted, involving the inhibition of key enzymes and the induction of apoptosis.[3][11]

Mechanisms of Action: COX-2 Inhibition and Apoptosis Induction

1. COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in tumor cells and plays a role in inflammation and cancer progression.[11] Certain quinoline acetohydrazide derivatives have been identified as potent COX-2 inhibitors.[11]

-

Causality of Inhibition: Molecular docking studies reveal that these derivatives can fit into the active site of the COX-2 enzyme. The nitrogen atom of the quinoline, along with the methoxy (OCH₃) and amino (NH) groups of the acetohydrazide linker, can form key hydrogen bonds with amino acid residues in the enzyme's binding pocket, leading to its inhibition.[11] The presence of trifluoromethyl substituents on the quinoline scaffold has been shown to enhance this binding affinity.[11]

2. Apoptosis Induction: Many potent derivatives induce programmed cell death, or apoptosis, in cancer cells.

-

Causality of Induction: Compounds can trigger apoptosis through various means, such as by generating reactive oxygen species (ROS), causing cell cycle arrest (often at the G0/G1 phase), and disrupting the mitochondrial membrane potential.[3][10] Acridine orange/ethidium bromide (AO/EB) staining is a common method to visualize apoptotic cells, where early apoptotic cells appear green with bright chromatin and late apoptotic cells appear orange-red.[10]

Caption: Dual anticancer mechanisms of quinoline acetohydrazide derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a CO₂ incubator.

-

Compound Treatment: Treat the cells with various concentrations of the quinoline acetohydrazide derivatives for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Data Summary: Anticancer Activity

The following table summarizes the cytotoxic activity (IC₅₀ values) of representative derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Derivative 1 | A549 (Lung) | 43.1 | [3] |

| Derivative 1 | MCF-7 (Breast) | 59.1 | [3] |

| Derivative 4 | A549 (Lung) | 15.3 - 15.8 | [3] |

| Derivative 13 | MCF-7 (Breast) | 0.73 | [3] |

| 3b | MCF-7 (Breast) | 7.016 | [10] |

| 3c | BGC-823 (Gastric) | 7.01 | [10] |

| 3c | MCF-7 (Breast) | 7.05 | [10] |

| 6h | MCF-7 (Breast) | 2.71 | [12] |

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between the chemical structure of these derivatives and their biological activity is paramount for designing more potent and selective therapeutic agents.

-

Role of Substituents: The nature and position of substituents on both the quinoline ring and the terminal phenyl ring of the hydrazone are critical.

-

Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups, such as nitro (–NO₂) and trifluoromethyl (–CF₃), often enhances antimicrobial and anticancer activity.[2][6][11] These groups can modulate the electronic properties of the molecule, improving its ability to interact with biological targets.

-

Halogens: Halogen atoms, particularly fluorine (–F), are known to increase metabolic stability and membrane permeability. Di-fluoro substitutions on the quinoline scaffold have been linked to potent DNA gyrase inhibition.[6]

-

Methoxy Groups: The substitution of methoxy groups (–OCH₃) on the quinoline hydrazone moiety has been shown to increase anticancer activity against several cell lines.[3]

-

-

Side Chain Length: For some derivatives, the length of an alkylamino side chain can significantly affect antiproliferative potency, with a two-carbon (ethyl) linker often being optimal.[13]

-

Positional Isomerism: The position of substituents matters. For example, a 7-chloro group on the quinoline nucleus is considered optimal for antimalarial activity, while a methyl group at position 3 reduces activity.[14]

Caption: Key structure-activity relationship (SAR) observations. (Note: Image placeholder)

Conclusion and Future Perspectives

Novel quinoline acetohydrazide derivatives represent a highly promising and versatile class of compounds with a broad spectrum of biological activities. Their modular synthesis allows for extensive chemical space exploration, and their demonstrated efficacy as antimicrobial, anticancer, and anti-inflammatory agents warrants further investigation.

Future research should focus on:

-

Lead Optimization: Systematically modifying the most potent hits to improve their therapeutic index, selectivity, and pharmacokinetic properties.

-

Mechanism Elucidation: Moving beyond primary target identification to understand the downstream signaling effects and potential for off-target activities.

-

In Vivo Studies: Progressing the most promising candidates from in vitro assays to preclinical animal models to evaluate their efficacy and safety in a physiological context.

-

Combination Therapies: Exploring the potential of these derivatives to act synergistically with existing antibiotics or chemotherapeutic agents to combat drug resistance and improve treatment outcomes.

The continued exploration of this chemical scaffold holds significant potential for the development of next-generation therapeutics to address pressing global health challenges.

References

-

Synthesis of quinoline acetohydrazide-hydrazone derivatives evaluated as DNA gyrase inhibitors and potent antimicrobial agents. RSC Advances.

-

Drug repurposing of novel quinoline acetohydrazide derivatives as potent COX-2 inhibitors and anti-cancer agents. ResearchGate.

-

Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities. PubMed Central.

-

Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents. PubMed Central.

-

Review on recent development of quinoline for anticancer activities.

-

Quinoline derivative with significant antibacterial properties. ResearchGate.

-

Quinoline Derivatives as Versatile Scaffold for Anti-Inflammatory Drug Development.

-

Comprehensive review on current developments of quinoline-based anticancer agents.

-

Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Publishing.

-

Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action. PubMed.

-

Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed.

-

A synthesis, characterization and biological activity evaluation of novel quinoline derivatives as antibacterial drug. PubMed.

-

Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Publishing.

-

Synthesis, Characterization and Antimicrobial Activity of Some New Substituted Quinoline Hydrazones. Der Pharma Chemica.

-

Synthesis new derivatives of quinoline and study the biological activity for some of them. ResearchGate.

-

Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. MDPI.

-

Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives. Oriental Journal of Chemistry.

-

Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. MDPI.

-

Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview.

-

Design, Synthesis, Structure-Activity Relationships and Mechanism of Action of New Quinoline Derivatives as Potential Antitumor Agents. PubMed.

-

4-Substituted Quinolines: Structure Activity Relationship. Pharmacy 180.

-

Quinoline derivatives 60a–63b reported as anti-inflammatory agents. ResearchGate.

-

Application Notes and Protocols for Evaluating the Anti-inflammatory Properties of Quinoline Compounds. Benchchem.

-

Synthesis, and Computational Insights Into Quinoline Hydrazide Derivatives as Potential Antimicrobial Agents. PubMed.

-

Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. ResearchGate.

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI.

Sources

- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. orientjchem.org [orientjchem.org]

- 6. Synthesis of quinoline acetohydrazide-hydrazone derivatives evaluated as DNA gyrase inhibitors and potent antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, and Computational Insights Into Quinoline Hydrazide Derivatives as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 10. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MC ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03963G [pubs.rsc.org]

- 13. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pharmacy180.com [pharmacy180.com]

"in vitro screening of 2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide"

An In-Depth Technical Guide to the In Vitro Screening of 2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide

Abstract

The confluence of privileged scaffolds in a single molecular entity presents a compelling starting point for drug discovery. This compound is one such molecule, incorporating the biologically versatile quinoline core and the reactive, pharmacologically significant hydrazide moiety. The quinoline ring system is a cornerstone in medicinal chemistry, found in compounds with a vast range of activities including anticancer, antimalarial, and anti-inflammatory properties.[1][2] Similarly, hydrazides and their derivatives have demonstrated a broad spectrum of biological effects, including antimicrobial, anticonvulsant, and antitumor activities.[3][4][5] This guide outlines a systematic, multi-tiered in vitro screening cascade designed to comprehensively profile this novel compound, identify its primary biological activities, and elucidate its mechanism of action. The strategy detailed herein is built on a foundation of logical progression, beginning with broad phenotypic assessments and systematically narrowing the focus to specific molecular targets, ensuring a robust and efficient evaluation.

Rationale and Strategic Overview

Given that this compound is a novel chemical entity, its biological profile is unknown. A successful screening strategy must therefore be both broad enough to capture a wide range of potential activities and rigorous enough to validate any initial findings. Our approach is a tiered cascade, a well-established strategy in drug discovery that allows for rapid, data-driven decision-making.[6]

The workflow is structured as follows:

-

Foundational Assessment: Initial evaluation of cytotoxicity to establish a therapeutic window and identify general bioactivity.

-

Tier 1 Screening: Broad, parallel screening against diverse, high-probability target classes based on the compound's chemical motifs (e.g., protein kinases, microbial panels).

-

Tier 2 Screening: In-depth validation and mechanistic characterization of "hits" identified in Tier 1.

This structured approach ensures that resources are focused on the most promising activities, providing a clear path from initial observation to mechanistic insight.

Caption: High-level overview of the tiered screening cascade.

Foundational Assessment: Cytotoxicity Profiling

Expertise & Experience: The first critical step in evaluating any new compound is to understand its effect on cell viability.[7] A potent compound is only useful if it has a therapeutic window—that is, it affects the target cells at concentrations lower than those that cause widespread, non-specific cell death.[8] We employ a panel of cell lines, including multiple cancer types and a non-malignant line, to simultaneously assess potency and preliminary selectivity. The choice of the MTT assay is based on its robustness, high-throughput compatibility, and extensive validation in the field.[9]

Protocol 2.1: MTT-Based Cell Viability Assay

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) and a non-malignant cell line (e.g., MRC-5 [lung fibroblast]) in their recommended media until they reach ~80% confluency.

-

Seeding: Trypsinize and seed the cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Allow cells to adhere for 24 hours.

-

Compound Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Replace the medium in the wells with the compound-containing medium. Include vehicle-only (e.g., 0.5% DMSO) and untreated controls.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified, 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Readout: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Normalize the data to the vehicle control and plot cell viability against the logarithm of the compound concentration. Calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression.

Data Presentation: Expected Outcome

The results should be summarized in a table to allow for easy comparison of the compound's potency across different cell types.

| Cell Line | Tissue of Origin | Type | IC₅₀ (µM) |

| MCF-7 | Breast | Cancer | TBD |

| A549 | Lung | Cancer | TBD |

| HCT116 | Colon | Cancer | TBD |

| MRC-5 | Lung | Non-Malignant | TBD |

A selectivity index (SI) can be calculated (SI = IC₅₀ in non-malignant cells / IC₅₀ in cancer cells) to quantify the therapeutic window. A high SI is a desirable characteristic.

Caption: Logic flow for interpreting foundational cytotoxicity data.

Tier 1: Broad Mechanistic Screening

Expertise & Experience: The chemical structure of the compound guides the selection of initial target-class screens. The quinoline core is a well-known "privileged scaffold" that interacts with numerous protein kinases.[10][11] Therefore, a kinase panel is a primary focus. The broad bioactivity of both quinolines and hydrazides also warrants investigation into antimicrobial effects.[1][12] This parallel screening approach maximizes the chances of identifying a relevant biological activity early in the process.[13]

Assay 3.1: Kinase Inhibition Profiling

-

Rationale: To identify potential interactions with protein kinases, the compound will be screened at a single, high concentration (e.g., 10 µM) against a diverse panel of kinases representing different families of the kinome. This is a cost-effective method to identify initial hits.[14]

-

Methodology: A radiometric assay, such as the one offered by services like Eurofins' KinaseProfiler™, is the gold standard. In this format, the transfer of a ³³P-labeled phosphate from ATP to a specific substrate is measured. A reduction in substrate phosphorylation in the presence of the test compound indicates inhibition.

-

Data Output: Results are presented as percent inhibition relative to a vehicle control. A common threshold for a "hit" is >50% inhibition.

Assay 3.2: Antimicrobial Activity Screening

-

Rationale: To assess antibacterial and antifungal potential, the compound is tested against a panel of clinically relevant microbes.

-

Methodology: The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to CLSI (Clinical and Laboratory Standards Institute) guidelines. The compound is serially diluted in a 96-well plate containing microbial growth medium, and a standard inoculum of each microbe is added. The MIC is the lowest concentration of the compound that visibly inhibits microbial growth after a defined incubation period.

-

Test Panel:

-

Gram-positive bacteria: Staphylococcus aureus, Streptococcus pneumoniae

-

Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa

-

Fungus: Candida albicans

-

-

Data Output: MIC values (µg/mL or µM) for each tested organism.

Assay 3.3: Broad Receptor Binding Panel

-

Rationale: To screen for unforeseen activities, particularly central nervous system (CNS) effects, a broad competitive radioligand binding assay panel is employed. This screens the compound against dozens of G-protein coupled receptors (GPCRs), ion channels, and transporters.[15][16]

-

Methodology: This is typically outsourced to a specialized contract research organization (CRO) like Eurofins' SafetyScreen. The compound is tested at a single concentration (e.g., 10 µM) in assays where it competes with a known radioligand for binding to a specific receptor target.[17]

-

Data Output: Percent inhibition of radioligand binding. A common hit threshold is >50% inhibition.

Tier 2: Hit Validation and Mechanistic Elucidation

Expertise & Experience: A "hit" from Tier 1 is merely an observation. Tier 2 is where scientific rigor is applied to confirm the activity and begin to understand its pharmacology.[18] This stage is crucial for eliminating false positives and building a compelling case for a compound's mechanism of action.[19] For the purpose of this guide, we will assume a "hit" was identified from the kinase screen.

Caption: A logical workflow for validating a primary kinase hit.

Protocol 4.1: Dose-Response and IC₅₀ Determination

-

Rationale: To quantify the potency of the compound against the specific kinase target identified in Tier 1.

-

Methodology: Using the same radiometric assay format as in Tier 1, the compound is tested across a 10-point, 3-fold serial dilution range (e.g., from 30 µM down to 1.5 nM). The resulting percent inhibition data is plotted against the logarithm of the compound concentration, and the IC₅₀ value is determined by non-linear regression analysis (sigmoidal dose-response).[14]

Protocol 4.2: Orthogonal Confirmation Assay

-

Rationale: To ensure the observed activity is not an artifact of the primary assay format (e.g., interference with the radiometric signal). An orthogonal assay uses a different detection technology.

-

Methodology: The ADP-Glo™ Kinase Assay (Promega) is an excellent choice. It measures kinase activity by quantifying the amount of ADP produced during the kinase reaction using a luminescence-based readout. The IC₅₀ determined with this method should be in close agreement with the value from the radiometric assay.

Protocol 4.3: Cellular Target Engagement

-

Rationale: It is essential to confirm that the compound can inhibit the target kinase within a cellular context. In vitro biochemical assays use purified enzymes, which may not fully represent the situation in a living cell.

-

Methodology:

-

Western Blotting: Treat cells that express the target kinase with increasing concentrations of the compound. After a set time, lyse the cells and perform a Western blot using an antibody specific for the phosphorylated form of a known downstream substrate of the kinase. A dose-dependent decrease in the phosphorylation signal indicates cellular target engagement.

-

NanoBRET™ Target Engagement Assay (Promega): This is a more direct and quantitative method. It involves expressing the target kinase as a fusion with NanoLuc® luciferase in cells. A fluorescent energy transfer probe that binds to the kinase's active site is added. The compound's ability to displace the probe and disrupt Bioluminescence Resonance Energy Transfer (BRET) is measured, providing a direct readout of target occupancy in live cells.

-

Conclusion and Future Directions

This technical guide presents a robust, logically structured cascade for the in vitro screening of the novel compound this compound. By progressing from broad cytotoxicity profiling to specific, mechanistic, and cellular assays, this workflow is designed to efficiently identify and validate its primary biological activity. The data generated—whether it points towards selective anticancer activity, broad-spectrum antimicrobial effects, or another unforeseen mechanism—will provide a solid foundation for subsequent hit-to-lead optimization. Future work will be dictated by these results and will likely involve structure-activity relationship (SAR) studies to improve potency and selectivity, followed by ADME/Tox profiling and eventual progression to in vivo efficacy models.

References

-

A review exploring biological activities of hydrazones - PMC. PubMed Central. Available at: [Link]

-

(PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. ResearchGate. Available at: [Link]

-

The Role of Quinoline Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Biological Activities of Hydrazone Derivatives - PMC. PubMed Central. Available at: [Link]

-

A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. Hygeia Journal for Drugs and Medicines. Available at: [Link]

-

Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. MDPI. Available at: [Link]

-

In Vitro Cytotoxicity Assay - Alfa Cytology. Alfa Cytology. Available at: [Link]

-

Cell Cytotoxicity Assay, Cell Toxicity Assay - NorthEast BioLab. NorthEast BioLab. Available at: [Link]

-

In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available at: [Link]

-

From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Available at: [Link]

-

Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. Available at: [Link]

-

On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers. Available at: [Link]

-

Enzyme Inhibitor Screening Services. BioAssay Systems. Available at: [Link]

-

Recent advances in screening of enzymes inhibitors based on capillary electrophoresis. ScienceDirect. Available at: [Link]

-

Comprehensive review on current developments of quinoline-based anticancer agents. Journal of Saudi Chemical Society. Available at: [Link]

-

Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Royal Society of Chemistry. Available at: [Link]

-

From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. ResearchGate. Available at: [Link]

-

High throughput screening of small molecule library: procedure, challenges and future. American Journal of Cancer Research. Available at: [Link]

-

Inhibitor Screening Kits. Biocompare. Available at: [Link]

-

Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. PubMed. Available at: [Link]

-

What is an Inhibition Assay? - Blog. Biobide. Available at: [Link]

-

High-throughput Screening Using Small Molecule Libraries. News-Medical.Net. Available at: [Link]

-

High-Throughput Screening (HTS) | Malvern Panalytical. Malvern Panalytical. Available at: [Link]

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]

-

Receptor Binding Assays for HTS and Drug Discovery. NCBI. Available at: [Link]

-

High-throughput screening (HTS). BMG LABTECH. Available at: [Link]

-

Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry. PubMed. Available at: [Link]

-

How to Develop a Successful in vitro Screening Strategy. Sygnature Discovery. Available at: [Link]

-

In Vitro Assay Development Services. Charles River Laboratories. Available at: [Link]

-

Receptor Ligand Binding Assay. Creative Biolabs. Available at: [Link]

-

Receptor Binding Assays. Multiwell Plates. Available at: [Link]

- Salts of 2-fluoro-n-methyl-4-[7-(quinolin-6-yl-methyl). Google Patents.

Sources

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 3. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hygeiajournal.com [hygeiajournal.com]

- 5. mdpi.com [mdpi.com]

- 6. international-biopharma.com [international-biopharma.com]

- 7. kosheeka.com [kosheeka.com]

- 8. nebiolab.com [nebiolab.com]

- 9. Development of an in vitro reproductive screening assay for novel pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 11. researchgate.net [researchgate.net]

- 12. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. news-medical.net [news-medical.net]

- 14. bioassaysys.com [bioassaysys.com]

- 15. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. merckmillipore.com [merckmillipore.com]

- 18. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]

- 19. bmglabtech.com [bmglabtech.com]

"potential therapeutic targets of difluorinated quinoline compounds"

An In-Depth Technical Guide to the Potential Therapeutic Targets of Difluorinated Quinoline Compounds

Authored by a Senior Application Scientist

Foreword: The Strategic Advantage of Fluorine in Quinoline Scaffolds

The quinoline ring system represents a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous compounds with a vast array of biological activities.[1][2] Its versatility allows for extensive functionalization, enabling the fine-tuning of pharmacological properties. The introduction of fluorine atoms, particularly difluorination, is a key strategy in modern drug design.[3] Fluorine's high electronegativity, small atomic radius, and ability to form strong carbon-fluorine bonds can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity for its target proteins.[1][3] This guide provides an in-depth exploration of the known and emerging therapeutic targets of difluorinated quinoline compounds, offering a framework for researchers and drug development professionals to navigate this promising chemical space.

Part 1: Established Antibacterial Targets - The Topoisomerase Family

The most well-characterized therapeutic targets of fluorinated quinolines are bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[][5][6] These enzymes are essential for bacterial survival, managing DNA topology during replication, transcription, and repair.[7]

Mechanism of Action: A Dual-Targeting Strategy

Difluorinated quinoline compounds, commonly known as fluoroquinolones, exert their bactericidal effects by inhibiting these enzymes.[8] They achieve this by stabilizing the covalent complex formed between the topoisomerase and DNA, which contains a transient double-strand break.[5][9] This stabilized ternary complex of drug, enzyme, and DNA physically obstructs the progression of the replication fork, leading to a cascade of events that includes the generation of lethal double-strand DNA breaks and ultimately, cell death.[5][6]

The specific primary target often depends on the bacterial species. In many Gram-negative bacteria, DNA gyrase is the more sensitive target, while in many Gram-positive bacteria, topoisomerase IV is preferentially inhibited.[6][9] The ability of newer generation fluoroquinolones to potently inhibit both enzymes contributes to their broad-spectrum activity.[8] The fluorine atom at the C-6 position is a critical structural feature that enhances the inhibition of DNA gyrase and improves cell membrane permeability.[]

Caption: Inhibition of Bacterial DNA Topoisomerases by Difluorinated Quinolines.

Part 2: Emerging Anticancer Targets - A Multifaceted Approach

The quinoline scaffold is a prominent feature in a growing number of anticancer agents, targeting various hallmarks of cancer.[10][11] Difluorination can enhance the potency and selectivity of these compounds against oncogenic targets.

Kinase Inhibition

Aberrant signaling from protein kinases is a common driver of cancer cell proliferation, survival, and angiogenesis.[12] Quinoline-based compounds have been successfully developed as inhibitors for several key kinase families.[13][14]

-

Receptor Tyrosine Kinases (RTKs): Many quinoline derivatives have been designed to target RTKs such as c-Met, Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[14][15] These receptors are pivotal in activating critical carcinogenic pathways like Ras/Raf/MEK and PI3K/AkT/mTOR, which regulate cell proliferation, apoptosis, and angiogenesis.[15]

-

Non-Receptor Tyrosine Kinases: The c-Jun N-terminal kinase (JNK) family, particularly JNK3, has been identified as a target for some quinoline derivatives, with implications for neuronal apoptosis and potentially cancer therapy.[10]

-

Dual PI3K/mTOR Inhibition: Some 4-aniline quinoline compounds have demonstrated dual inhibitory effects on PI3K and mTOR, key components of a signaling pathway frequently dysregulated in cancer.[14]

Caption: Kinase Signaling Pathway Inhibition by Difluorinated Quinolines.

Eukaryotic Topoisomerase II Inhibition

Similar to their antibacterial counterparts, some quinoline derivatives function as anticancer agents by targeting human topoisomerase II.[10] These compounds, often referred to as "topoisomerase poisons," stabilize the enzyme-DNA complex, leading to permanent DNA damage that triggers apoptosis in rapidly dividing cancer cells.[10]

MicroRNA (miRNA) Modulation

A novel and exciting therapeutic strategy involves the targeting of oncogenic microRNAs. MicroRNA-21 (miRNA-21) is highly expressed in many tumors and acts by downregulating tumor suppressor genes. Recently, fluoroquinolone derivatives have been identified as small-molecule inhibitors of miRNA-21.[16] These compounds can reduce the levels of mature miRNA-21, leading to increased expression of its target tumor suppressor proteins, such as PDCD4 and PTEN, thereby inducing apoptosis and inhibiting cancer cell proliferation.[16]

Part 3: Other Potential Therapeutic Targets

The structural versatility of difluorinated quinolines lends them to activity against a range of other targets.

-

Antifungal Targets: Some fluorinated quinoline derivatives exhibit potent antifungal activity.[17] While not fully elucidated for all compounds, one postulated mechanism, based on the structurally related fungicide ipflufenoquin, is the inhibition of dihydroorotate dehydrogenase (DHODH).[1] This enzyme is crucial for the de novo pyrimidine biosynthesis pathway, which is essential for synthesizing DNA and RNA in fungi.[1]

-

Antimalarial Targets: The quinoline core is famous for its role in antimalarial drugs like chloroquine.[11][18] While the precise mechanisms of many new quinoline hybrids are still under investigation, they are known to interfere with heme metabolism in the Plasmodium parasite.[18]

Part 4: Experimental Workflows for Target Identification and Validation

Identifying and validating the specific molecular target of a novel difluorinated quinoline compound is a critical step in drug development. A multi-pronged approach is essential for generating robust, trustworthy data.

Workflow for Target Validation

Caption: General Experimental Workflow for Therapeutic Target Validation.

Key Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity (IC50) of a difluorinated quinoline compound against a panel of purified protein kinases.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in 100% DMSO.

-

Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

Prepare ATP and substrate (specific peptide for each kinase) solutions in assay buffer.

-

-

Assay Plate Setup:

-

Dispense the test compound into a 384-well plate, performing a serial dilution to create a dose-response curve (typically 10 concentrations).

-

Add the specific kinase enzyme to each well containing the compound.

-

Incubate for 10-15 minutes at room temperature to allow for compound-enzyme binding.

-

-

Initiate Reaction:

-

Add a mixture of ATP (at or near its Km value) and the corresponding substrate to all wells to start the kinase reaction.

-

Incubate for a defined period (e.g., 60 minutes) at 30°C.

-

-

Detect Activity:

-

Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various technologies, such as ADP-Glo™ (Promega) which measures ADP production, or antibody-based methods (e.g., HTRF, AlphaScreen).

-

-

Data Analysis:

-

Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct binding (target engagement) of a difluorinated quinoline compound to its putative target protein within intact cells.

Methodology:

-

Cell Treatment:

-

Culture cells to ~80% confluency.

-

Treat cells with either the test compound at the desired concentration or vehicle (e.g., DMSO) as a control.

-

Incubate for a sufficient time to allow cell penetration and target binding (e.g., 1-2 hours).

-

-

Heating Step:

-

Harvest the cells and resuspend them in a buffered solution (e.g., PBS with protease inhibitors).

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.

-

-

Protein Extraction:

-

Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).

-

Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

-

-

Protein Detection:

-

Collect the supernatant (soluble fraction).

-

Analyze the amount of the specific target protein remaining in the soluble fraction using Western blotting or other quantitative protein detection methods like ELISA.

-

-

Data Analysis:

-

For each temperature point, quantify the amount of soluble target protein.

-

Plot the percentage of soluble protein relative to the non-heated control against the temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target stabilization and thus, direct binding.

-

Part 5: Data Summary

The following table provides representative data illustrating the potential multi-target activity of hypothetical difluorinated quinoline compounds.

| Compound ID | Target Class | Specific Target | IC50 / EC50 (nM) | Assay Type |

| DFQ-A01 | Antibacterial | E. coli DNA Gyrase | 15 | Biochemical |

| DFQ-A01 | Antibacterial | S. aureus Topo IV | 35 | Biochemical |

| DFQ-C02 | Anticancer | c-Met Kinase | 8 | Biochemical |

| DFQ-C02 | Anticancer | VEGFR2 Kinase | 25 | Biochemical |

| DFQ-C03 | Anticancer | miRNA-21 | 120 | Cell-Based Reporter |

| DFQ-F04 | Antifungal | C. albicans DHODH | 95 | Biochemical |

Conclusion

Difluorinated quinoline compounds represent a rich and pharmacologically significant area of chemical space. While their initial fame arose from potent antibacterial activity through the inhibition of DNA gyrase and topoisomerase IV, the scaffold's versatility has enabled the development of compounds targeting a diverse array of proteins implicated in cancer, fungal infections, and parasitic diseases. Key emerging targets include various protein kinases, eukaryotic topoisomerases, and even non-protein targets like microRNAs. The strategic incorporation of difluorine atoms continues to be a valuable tool for optimizing the potency, selectivity, and pharmacokinetic properties of these promising therapeutic agents. A rigorous, multi-faceted experimental approach is paramount to accurately identify and validate their molecular mechanisms of action, paving the way for the next generation of quinoline-based medicines.

References

- BOC Sciences. Fluoroquinolone Antibiotics: Definition, Mechanism and Research.

- Drlica, K., & Zhao, X. (1997). Mechanisms of action of antimicrobials: focus on fluoroquinolones. PubMed.

- Hooper, D. C. (1999). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, Oxford Academic.

- Naeem, A., et al. (2025). Fluoroquinolones: Mechanism of action, classification, and development of resistance.

- Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. PubMed Central.

- BenchChem. (2025).

- Solomon, V. R., & Lee, H. (2011). Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect.

- Al-Ostoot, F. H., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Wiley Online Library.

- Cilibrizzi, A., et al. (2020).

- Badmus, J. A., et al. (2021).

- Wolfson, J. S., & Hooper, D. C. (1989).

- Wang, B-L., et al. (2023).

- Kolawole, O. D., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances.

- Spurlin, S. P. (2017). Regioselective Electrolytic 5,8-Difluorination of Quinolines. Georgia Southern University.

- Wang, M., et al. (2022). Design, synthesis, and evaluation of fluoroquinolone derivatives as microRNA-21 small-molecule inhibitors. PubMed Central.

- Kolawole, O. D., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. PubMed Central.

- Cilibrizzi, A., et al. (2020).

- Singh, K., & Singh, J. (2022). Quinoline-Based Hybrid Compounds with Antimalarial Activity. MDPI.

Sources

- 1. benchchem.com [benchchem.com]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. "Regioselective Electrolytic 5,8-Difluorination of Quinolines" by Sean P. Spurlin [digitalcommons.georgiasouthern.edu]

- 5. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The fluorinated quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 11. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 12. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]